Dimethyl(trifluoromethyl)malonate

Übersicht

Beschreibung

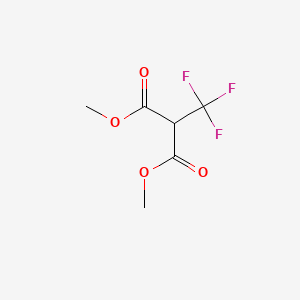

Dimethyl(trifluoromethyl)malonate is an organic compound with the molecular formula C6H7F3O4. It is a derivative of malonic acid, where two of the hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a trifluoromethyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and the presence of the trifluoromethyl group, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl(trifluoromethyl)malonate can be synthesized through the reaction of perfluoro-2-methylpropene with methanol. This reaction is typically carried out in the presence of a base-sensitive substance, and the process involves the formation of an adduct followed by alkylation using cesium fluoride as a condensing agent . Another method involves the Michael addition on vinyl ketones in a triethylamine-pyridine medium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process typically involves continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

DFMM undergoes hydrolysis under basic conditions to form carboxylate derivatives. A patented method (WO2024040111A1) details its conversion to sodium 2-(3-(trifluoromethyl)phenyl)malonate:

-

Conditions : NaOH in isopropyl alcohol (IPA) at 10–15°C, followed by crystallization in IPA at 5°C.

-

Solvent Impact : Hydrolysis efficiency varies with solvents (Table 1).

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Isopropyl alcohol | 94 | 95.78 |

| Methanol | 82 | 89.1 |

| Ethanol | 78 | 86.5 |

Source: Example One and comparative studies from WO2024040111A1 .

Alkylation Reactions

DFMM participates in alkylation via its active methylene group. A study using cesium fluoride (CsF) as a condensing agent achieved alkylation with electrophiles:

-

Reagents : CsF, alkyl halides.

-

Mechanism : Deprotonation of the malonate methylene group forms a nucleophilic carbanion, reacting with alkylating agents .

-

Applications : Synthesis of trifluoromethyl-substituted malonate derivatives for pharmaceuticals .

Michael Addition Reactions

The electron-deficient malonate moiety facilitates Michael additions to α,β-unsaturated carbonyl compounds:

-

Conditions : Triethylamine-pyridine medium.

-

Substrates : Vinyl ketones, acrylates.

-

Outcome : Formation of β-trifluoromethylated adducts, useful in asymmetric synthesis .

Transition Metal-Catalyzed Reactions

DFMM engages in palladium-catalyzed coupling reactions. A Royal Society of Chemistry study highlights its use in C–H functionalization:

-

Catalyst System : Pd(OAc)₂/dppp/Cs₂CO₃.

-

Reaction : Benzylation of DFMM with benzyl alcohols under 120°C.

| Substituent on Benzyl Alcohol | Yield (%) |

|---|---|

| 3-Trifluoromethyl | 79 |

| 4-Methyl | 85 |

| 3,5-Dimethoxy | 81 |

Source: RSC Green Chemistry (2016) .

Comparative Reactivity Analysis

The trifluoromethyl group significantly alters DFMM’s reactivity compared to unsubstituted malonates:

-

Electrophilicity : Enhanced due to the electron-withdrawing CF₃ group, accelerating nucleophilic attacks.

-

Steric Effects : The meta-CF₃ group reduces steric hindrance compared to ortho-substituted analogs, improving reaction rates .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

DTFM serves as a versatile building block in the synthesis of complex organic molecules. Its trifluoromethyl group can participate in various chemical transformations, including nucleophilic substitutions and Michael additions .

Medicinal Chemistry

DTFM has been explored for its potential pharmacological properties:

- Anticancer Activity : Studies indicate that compounds related to DTFM exhibit significant cytotoxic effects against various cancer cell lines, with some derivatives achieving IC values comparable to established chemotherapeutics.

- Enzyme Inhibition : The compound's structure suggests potential interactions with key enzymes involved in metabolic pathways, such as protein kinases and phosphatases.

- VEGFR-2 Inhibition : Related compounds have shown promising results in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them potential candidates for cancer therapy.

The unique functional groups in DTFM enhance its interaction with biological membranes, potentially influencing its pharmacokinetics and biological interactions. It has been investigated for its role as a biochemical probe due to its distinct chemical properties.

Case Studies

Several case studies have highlighted the applications of DTFM and its derivatives:

-

Cytotoxicity Assays :

- In vitro studies demonstrated that derivatives of DTFM showed significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-15) cell lines, indicating their potential as anticancer agents.

-

Mechanistic Studies :

- Molecular docking studies have suggested that DTFM derivatives can effectively bind to active sites of target enzymes, providing insights into their inhibitory effects on cancer-related pathways.

Wirkmechanismus

The mechanism of action of dimethyl(trifluoromethyl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group can stabilize negative charges, making the compound highly reactive in nucleophilic substitution reactions. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl malonate: Similar structure but with ethyl groups instead of methyl and trifluoromethyl groups.

Malonic acid: The parent compound with two carboxylic acid groups.

Dimethyl malonate: Similar structure but without the trifluoromethyl group.

Uniqueness

Dimethyl(trifluoromethyl)malonate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialty chemicals .

Biologische Aktivität

Dimethyl(trifluoromethyl)malonate (DMTFM) is a compound of increasing interest in medicinal and synthetic chemistry due to its unique structural features and biological properties. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in drug development and other chemical applications. This article explores the biological activity of DMTFM, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHFO

- Molecular Weight : 202.1 g/mol

- Functional Groups : Trifluoromethyl group, malonate ester

The presence of the trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions, often enhancing binding affinities to various biological targets.

DMTFM's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group can modulate the binding affinity of the compound to these targets, affecting their activity. Some key mechanisms include:

- Enzyme Inhibition : DMTFM has been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the Krebs cycle. This inhibition can lead to reduced reactive oxygen species generation during ischemia-reperfusion injury, indicating potential therapeutic applications in acute kidney injury (AKI) .

- Protein-Ligand Interactions : The compound's unique structure allows it to serve as a useful tool in studying enzyme inhibition and protein-ligand interactions .

1. Acute Kidney Injury (AKI)

A study investigated the protective effects of DMTFM on renal and mitochondrial functions following ischemia-reperfusion injury. The findings demonstrated that DMTFM preserves these functions by inhibiting SDH, thus reducing succinate accumulation and subsequent oxidative stress . This suggests that DMTFM could be developed as a therapeutic agent for AKI.

2. Cancer Research

DMTFM has been explored as a potential anticancer agent due to its ability to modulate metabolic pathways in cancer cells. By inhibiting SDH, DMTFM may alter the metabolic landscape of tumors, making them more susceptible to conventional therapies .

Case Study 1: Enantioselective Michael Addition

Research demonstrated that DMTFM could be effectively utilized in enantioselective reactions, such as Michael additions to α,β-unsaturated esters. The introduction of DMTFM into these reactions led to high enantioselectivity, showcasing its utility in synthesizing chiral compounds for pharmaceutical applications .

Case Study 2: Trifluoromethylation Reactions

DMTFM has been employed in various trifluoromethylation reactions, which are crucial for developing fluorinated pharmaceuticals. The compound’s reactivity allows for regioselective modifications that enhance the biological properties of resulting products .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Inhibition of Succinate Dehydrogenase | Reduces oxidative stress during ischemia | Treatment of Acute Kidney Injury |

| Enzyme Inhibition | Alters metabolic pathways | Cancer therapy |

| Trifluoromethylation | Enhances reactivity in organic synthesis | Development of fluorinated drugs |

Eigenschaften

IUPAC Name |

dimethyl 2-(trifluoromethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4/c1-12-4(10)3(5(11)13-2)6(7,8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCFDUWNCARZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207094 | |

| Record name | Malonic acid, (trifluoromethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5838-00-6 | |

| Record name | 1,3-Dimethyl 2-(trifluoromethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5838-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic acid, (trifluoromethyl)-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005838006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic acid, (trifluoromethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.